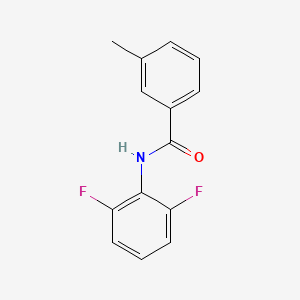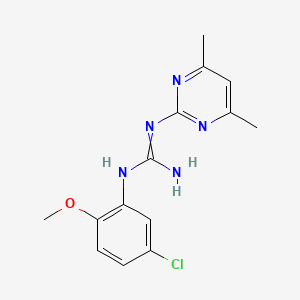
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C14H16ClN5O and a molecular weight of 305.76 . This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated methoxyphenyl ring and a dimethylpyrimidinyl ring .
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with similar compounds such as:
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea: This compound has a similar structure but contains a urea group instead of a guanidine group.
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea: This compound contains a thiourea group, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C14H16ClN5O |
|---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) |
InChI Key |
PKPRNQDECQXHQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


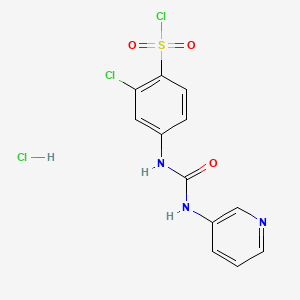
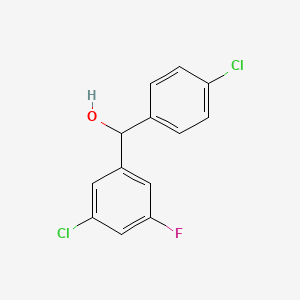
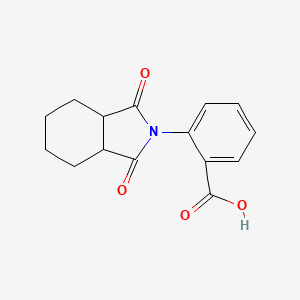

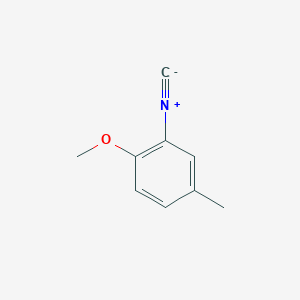
![[(6-Bromo-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1635446.png)
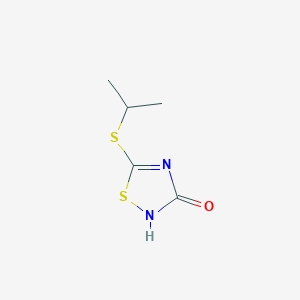
![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1635463.png)
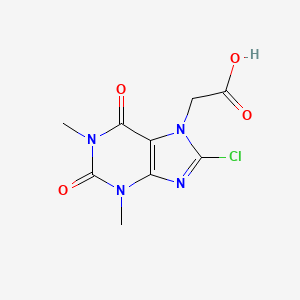

![2-[(Quinolin-8-ylhydrazinylidene)methyl]quinolin-8-ol](/img/structure/B1635501.png)
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1635502.png)
